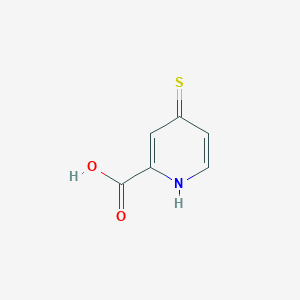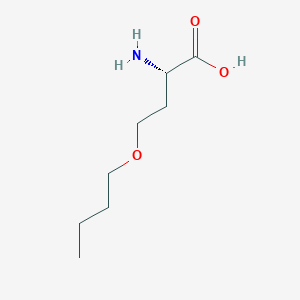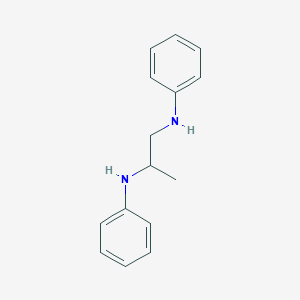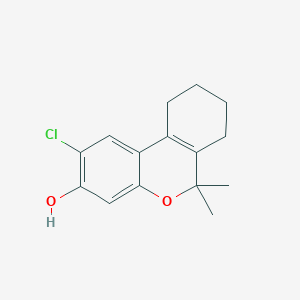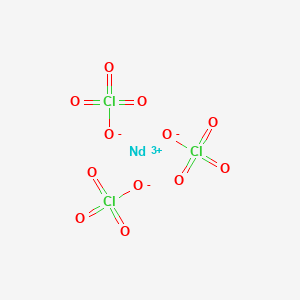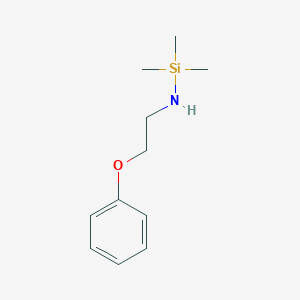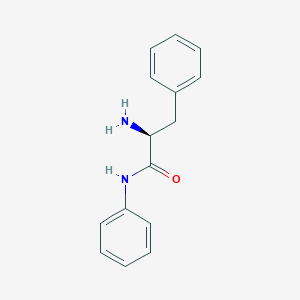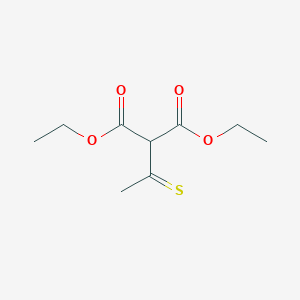
Diethyl 2-ethanethioylpropanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-ethanethioylpropanedioate, also known as DEEP, is a chemical compound that has gained significant attention in the scientific community in recent years due to its potential applications in various fields. DEEP is a thioester derivative of malonic acid, and its unique chemical structure makes it a valuable tool in organic synthesis and biochemical research.
Wirkmechanismus
The mechanism of action of Diethyl 2-ethanethioylpropanedioate involves its ability to act as a thioester equivalent. Diethyl 2-ethanethioylpropanedioate can undergo reactions with various nucleophiles, resulting in the formation of a new carbon-carbon bond. In the case of acetylcholinesterase inhibition, Diethyl 2-ethanethioylpropanedioate acts as a substrate for the enzyme, leading to the formation of a covalent bond between Diethyl 2-ethanethioylpropanedioate and the enzyme. This covalent bond inhibits the activity of the enzyme, leading to an increase in acetylcholine levels.
Biochemische Und Physiologische Effekte
Diethyl 2-ethanethioylpropanedioate has been shown to have a variety of biochemical and physiological effects. In addition to its acetylcholinesterase inhibition activity, Diethyl 2-ethanethioylpropanedioate has been shown to have antioxidant properties, which can be beneficial in the treatment of various diseases. Diethyl 2-ethanethioylpropanedioate has also been shown to have antitumor activity, making it a potential candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
Diethyl 2-ethanethioylpropanedioate has several advantages for use in lab experiments. Its unique chemical structure allows it to act as a thioester equivalent, making it a valuable tool in organic synthesis. Additionally, its ability to inhibit the activity of acetylcholinesterase makes it a potential candidate for the treatment of Alzheimer's disease.
However, there are also limitations to the use of Diethyl 2-ethanethioylpropanedioate in lab experiments. Its synthesis can be challenging, and the compound can be difficult to purify. Additionally, its potential toxicity must be taken into consideration when using it in experiments.
Zukünftige Richtungen
There are several future directions for research involving Diethyl 2-ethanethioylpropanedioate. One potential area of research is the development of new synthetic methods for Diethyl 2-ethanethioylpropanedioate, which could make its synthesis more efficient and cost-effective. Additionally, further studies are needed to fully understand the biochemical and physiological effects of Diethyl 2-ethanethioylpropanedioate, particularly in the context of its potential use in the treatment of Alzheimer's disease and cancer.
Conclusion:
Diethyl 2-ethanethioylpropanedioate is a valuable compound with potential applications in various fields, including organic synthesis and biochemical research. Its unique chemical structure and ability to act as a thioester equivalent make it a valuable tool in the synthesis of complex molecules. Additionally, its ability to inhibit the activity of acetylcholinesterase and its potential antioxidant and antitumor properties make it a potential candidate for the treatment of various diseases. Further research is needed to fully understand the potential applications of Diethyl 2-ethanethioylpropanedioate and to develop new synthetic methods for its production.
Synthesemethoden
The synthesis of Diethyl 2-ethanethioylpropanedioate involves the reaction of ethyl 2-chloropropionate with sodium ethanethiolate, followed by the addition of diethyl malonate. This reaction results in the formation of Diethyl 2-ethanethioylpropanedioate, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-ethanethioylpropanedioate has been extensively studied for its potential applications in organic synthesis, particularly in the synthesis of complex molecules. Due to its ability to act as a thioester equivalent, Diethyl 2-ethanethioylpropanedioate can be used in a variety of reactions, including Michael additions, aldol reactions, and acylations.
In addition to its applications in organic synthesis, Diethyl 2-ethanethioylpropanedioate has also been studied for its potential use in biochemical research. Diethyl 2-ethanethioylpropanedioate has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can have potential therapeutic applications in the treatment of Alzheimer's disease.
Eigenschaften
CAS-Nummer |
18457-90-4 |
|---|---|
Produktname |
Diethyl 2-ethanethioylpropanedioate |
Molekularformel |
C9H14O4S |
Molekulargewicht |
218.27 g/mol |
IUPAC-Name |
diethyl 2-ethanethioylpropanedioate |
InChI |
InChI=1S/C9H14O4S/c1-4-12-8(10)7(6(3)14)9(11)13-5-2/h7H,4-5H2,1-3H3 |
InChI-Schlüssel |
CXSRMOTUOPIKNC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C(=S)C)C(=O)OCC |
Kanonische SMILES |
CCOC(=O)C(C(=S)C)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



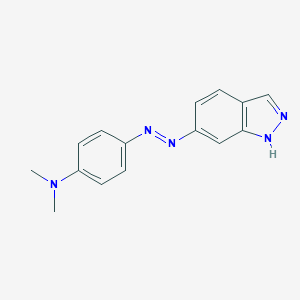
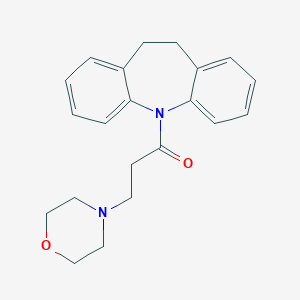
![Cinnolino[5,4,3-cde]cinnoline](/img/structure/B97106.png)
